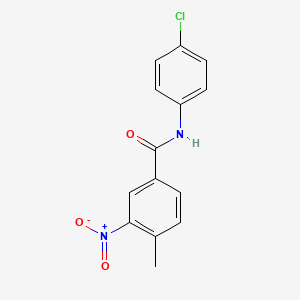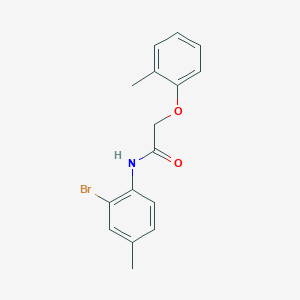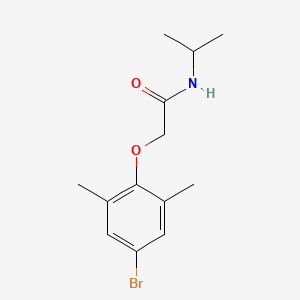
N-(4-chlorophenyl)-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-chlorophenyl)-4-methyl-3-nitrobenzamide involves several steps, including nucleophilic substitution reactions, condensation, and cyclization. These processes often require specific reagents and conditions to achieve the desired product. For instance, the synthesis of related compounds has been detailed, demonstrating the use of NMR, MS, IR, and X-ray diffraction methods for characterization (Dian He et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds like N-(4-chlorophenyl)-4-methyl-3-nitrobenzamide is often elucidated using X-ray crystallography, which reveals the arrangement of atoms within the molecule and the intermolecular interactions stabilizing the structure, such as hydrogen bonding and π-π interactions (Dian He et al., 2014).
Chemical Reactions and Properties
These compounds can undergo a variety of chemical reactions, including rearrangements, redox reactions, and hydrolysis, depending on their functional groups. The presence of nitro groups, for example, can make the compound susceptible to reduction reactions, while the amide bond may participate in hydrolysis under certain conditions (H. Samimi, 2016).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal structure, are critical for understanding the compound's behavior in different environments. These properties are determined through experimental methods and can provide insight into the compound's stability, reactivity, and potential applications (A. Saeed et al., 2010).
Chemical Properties Analysis
The chemical properties of N-(4-chlorophenyl)-4-methyl-3-nitrobenzamide derivatives are influenced by their functional groups. The nitro group, for instance, contributes to the compound's electron-accepting ability, impacting its reactivity towards nucleophiles. The amide group affects the compound's hydrogen bonding capacity, influencing its solubility and intermolecular interactions (Samridhi Thakral et al., 2020).
properties
IUPAC Name |
N-(4-chlorophenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-2-3-10(8-13(9)17(19)20)14(18)16-12-6-4-11(15)5-7-12/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXZBGUQDYQMPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2-fluorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5585911.png)

![4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5585917.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5585925.png)
![5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5585941.png)
![3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-thienylmethyl)benzamide](/img/structure/B5585943.png)
![4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5585949.png)

![3-({4-[2-fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5585959.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5585965.png)
![2-methyl-4-[3-(4-thiomorpholinylcarbonyl)phenyl]-2-butanol](/img/structure/B5585988.png)

![1,3,4,6,8-pentamethyl-5-phenylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5586003.png)
